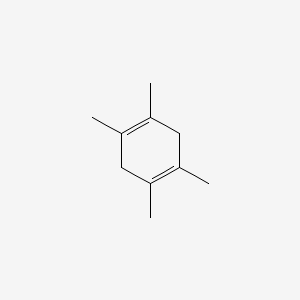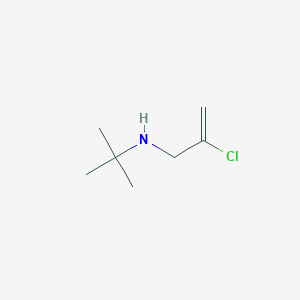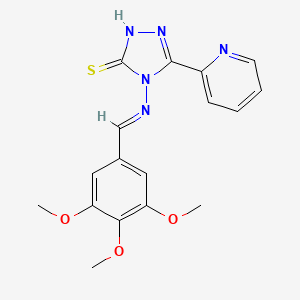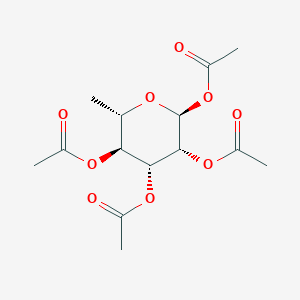
N-(1-adamantyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-N’-phenylthiourea is an organic compound characterized by the presence of an adamantyl group and a phenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-N’-phenylthiourea typically involves the reaction of 1-adamantylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:
1-adamantylamine+phenyl isothiocyanate→N-(1-adamantyl)-N’-phenylthiourea
The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N-(1-adamantyl)-N’-phenylthiourea are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-adamantyl)-N’-phenylthiourea is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material science.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
N-(1-adamantyl)-N’-phenylthiourea has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N-(1-adamantyl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(1-adamantyl)-N’-phenylguanidine: Features a guanidine group in place of thiourea.
Uniqueness
N-(1-adamantyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C17H22N2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-phenylthiourea |
InChI |
InChI=1S/C17H22N2S/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20) |
InChI Key |
XUSOQQLCHAESHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)




![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B12007049.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)


